molecular formula C8H7BrN2O B1532911 (3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol CAS No. 1004550-19-9

(3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol

Cat. No.: B1532911
CAS No.: 1004550-19-9
M. Wt: 227.06 g/mol
InChI Key: OUPGBFXBSKELCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol (CAS 1004550-19-9) is a high-value chemical building block with the molecular formula C8H7BrN2O and a molecular weight of 227.06 g/mol. This imidazo[1,2-a]pyridine derivative is specifically designed for research and development applications, particularly in medicinal chemistry and drug discovery. Its primary research value lies as a key synthetic intermediate in the development of novel therapeutic agents. The bromine and hydroxymethyl functional groups on the imidazopyridine core make it a versatile precursor for further chemical modifications. This compound is a critical scaffold in the synthesis of potent phosphonocarboxylate inhibitors of Rab geranylgeranyl transferase (RGGT) , a promising therapeutic target for various diseases . Furthermore, imidazo[1,2-a]pyridine derivatives are extensively investigated for their anticancer properties. This compound serves as a precursor in the development of dual PI3K/mTOR inhibitors , a key signaling pathway frequently dysregulated in cancer, for potential use in therapy and diagnostic imaging . The broader imidazo[1,2-a]pyridine scaffold is also known for exhibiting a range of biological activities, including antiviral and antimicrobial effects . This product is available for global shipping from multiple stockpoints. It is offered with high purity specifications and requires cold-chain transportation to ensure stability . Use Notice: This product is intended for research purposes only and is not classified as a drug. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

(3-bromoimidazo[1,2-a]pyridin-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c9-7-3-10-8-2-1-6(5-12)4-11(7)8/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPGBFXBSKELCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 2-Aminopyridine Derivatives with α-Haloketones or Aldehydes

A prevalent approach involves reacting 2-aminopyridine derivatives with α-haloketones or chloroacetaldehyde derivatives under reflux conditions in ethanol or other solvents. This reaction forms the imidazo[1,2-a]pyridine ring system through nucleophilic attack by the amino group on the carbonyl compound, followed by cyclization.

  • For example, 2-amino-5-bromopyridine reacts with chloroacetaldehyde or its esters to form 6-bromoimidazo[1,2-a]pyridine derivatives.

Bromination Methods

Selective bromination at the 3-position of the imidazo[1,2-a]pyridine ring can be achieved using N-bromosuccinimide (NBS) or bromomalonaldehyde as bromine sources. These reagents serve dual roles as oxidants and bromine donors, facilitating regioselective halogenation under mild conditions, often in green solvents like polyethylene glycol (PEG-400) or tert-butanol/water mixtures.

Hydroxymethylation

Detailed Preparation Method of (3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol

Stepwise Synthetic Route

Based on literature and patent data, the preparation involves the following key steps:

Step Reagents & Conditions Description Yield/Notes
1. Formation of 6-bromoimidazo[1,2-a]pyridine intermediate 2-amino-5-bromopyridine + 2-chloro-3-oxopropionic acid ethyl ester in ethanol, reflux 24 h Condensation and cyclization to form the imidazo[1,2-a]pyridine core with bromine at 6-position Isolated as crude product after filtration and concentration
2. Conversion to aldehyde intermediate Bromomalonaldehyde or analogous reagents in ethanol-water, microwave-assisted or reflux Formation of 3-carbaldehyde substituted imidazo[1,2-a]pyridine Confirmed via isolation of enamine intermediate; rapid and mild conditions
3. Reduction to hydroxymethyl derivative Use of reducing agents (e.g., NaBH4) on aldehyde intermediate in suitable solvent Reduction of aldehyde to this compound High yield; purified by extraction and recrystallization

Representative Experimental Procedure

  • To a stirred solution of 2-amino-5-bromopyridine (340 mg, 1.95 mmol) in 95% ethanol (10 mL), 2-chloro-3-oxopropionic acid ethyl ester (750 mg, 4.98 mmol) was added.
  • The mixture was stirred at room temperature for 1 hour and then refluxed for 24 hours.
  • The white solid formed was removed by filtration, and the filtrate was concentrated under reduced pressure.
  • The residue was dissolved in dichloromethane and washed with water to isolate the intermediate.
  • Bromination was conducted using N-bromosuccinimide in PEG-400/water medium at room temperature.
  • The aldehyde intermediate was then reduced with sodium borohydride in methanol to yield the target hydroxymethyl compound.
  • Final purification was achieved by recrystallization from ethanol.

Research Findings and Optimization Parameters

Reaction Conditions Impact

Parameter Effect on Yield & Purity Optimal Conditions
Solvent Ethanol and ethanol-water mixtures favor cyclization and bromination; PEG-400/water is a green medium for bromination Ethanol for condensation; PEG-400/water for bromination
Temperature Reflux enhances cyclization; room temperature sufficient for bromination 24 h reflux for cyclization; room temp for bromination
Reagent Ratios Excess α-haloketone improves yield; stoichiometric NBS ensures selective bromination 2.5 equiv α-haloketone; 1.1 equiv NBS
pH Control Neutral to slightly basic conditions favor precipitation and isolation pH ~8 adjusted by sodium bicarbonate during workup

Yield Data Summary

Step Yield (%) Purity Notes
Cyclization to imidazo[1,2-a]pyridine intermediate ~67% Crude product purified by filtration and washing
Bromination 80-90% High regioselectivity, minimal side-products
Reduction to hydroxymethyl derivative 85-95% High purity after recrystallization

Chemical Reactions Analysis

Types of Reactions

(3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The hydroxymethyl group can be oxidized to form corresponding aldehydes or acids.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Cyclization Reactions: Catalysts such as copper or palladium may be employed to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridines, while oxidation reactions can produce aldehydes or carboxylic acids.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C8H7BrN2OC_8H_7BrN_2O and a molecular weight of approximately 227.06 g/mol. Its structure features a bromine atom at the 3-position and a hydroxymethyl group (-CH₂OH) at the 6-position of the imidazo[1,2-a]pyridine ring. This configuration influences its solubility, reactivity, and interactions with biological targets.

Medicinal Chemistry

(3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol has been recognized for its potential as a pharmacophore in drug development:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes associated with cancer progression. Studies have shown that it can inhibit multiple cancer cell lines with submicromolar to nanomolar potency.
  • Receptor Modulation : It may interact with various receptors involved in cellular signaling pathways related to cancer and inflammation. This suggests potential applications in immunotherapy and cancer treatment strategies.

Synthesis of Heterocyclic Compounds

This compound serves as a versatile building block in organic synthesis:

  • Building Block for Complex Molecules : It is utilized in the synthesis of more complex heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals .
  • Chemical Reactions : The compound can undergo various reactions such as substitution, oxidation, and cyclization, allowing for the creation of diverse derivatives with potentially enhanced biological activities.

Research indicates that this compound exhibits notable anticancer activity:

  • In Vitro Studies : Various studies have evaluated its effectiveness against several cancer cell lines. For instance, it has shown significant inhibition against breast and lung cancer cells .

Key Mechanisms of Action

  • Enzyme Inhibition : It targets specific enzymes crucial for tumor growth.
  • Receptor Interaction : Modulates immune responses via Toll-like receptors, indicating potential for therapeutic interventions in immunotherapy.

Case Studies

Several studies showcase the compound's applications:

  • Anticancer Screening : A comprehensive study evaluated derivatives of imidazo[1,2-a]pyridine for their anticancer properties. Results indicated that compounds similar to this compound demonstrated significant inhibitory effects across various cancer types.
  • Mechanism Elucidation : Research focusing on immune modulation revealed that derivatives including this compound could enhance immune responses in vitro, suggesting applications in developing immunotherapeutic agents.

Mechanism of Action

The mechanism of action of (3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxymethyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Positional Isomers and Substituent Variations

(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol (CAS 136117-71-0)
  • Structural Difference : Bromine at position 6 and hydroxymethyl at position 2.
  • Impact: Altered electronic distribution due to bromine's position reduces electrophilic reactivity at the imidazole ring compared to the 3-bromo isomer. This compound exhibits a molecular weight of 227.06 g/mol and solubility in THF and methanol, with storage recommendations at 2–8°C .
  • Synthetic Utility : Used as an intermediate for palladium-catalyzed cross-coupling reactions, leveraging the 6-bromo position for Suzuki-Miyaura couplings .
(7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol (CAS 1187236-21-0)
  • Structural Difference : Bromine at position 7 and hydroxymethyl at position 2.
  • Purity is reported at 95% .
(3-Bromoimidazo[1,2-a]pyridin-6-yl)(phenyl)methanone (CAS 1284293-40-8)
  • Structural Difference : Replacement of hydroxymethyl with a benzoyl group (-COPh) at position 4.
  • Impact : The ketone group increases hydrophobicity and may enhance π-π stacking interactions in protein binding pockets. This derivative is 98% pure and used in kinase inhibition studies .

Functional Group Modifications

6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 30384-96-4)
  • Structural Difference : Aldehyde (-CHO) at position 3 instead of bromine and hydroxymethyl at position 5.
  • Impact : The aldehyde group enables nucleophilic addition reactions, making it a versatile intermediate for synthesizing Schiff bases or hydrazones. Molecular weight: 225.04 g/mol .
{3-[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl]phenyl}methanol (cpd 4)
  • Structural Difference : A 4-chlorophenyl group at position 2 and hydroxymethyl on a para-substituted phenyl ring at position 6.
  • Pharmacological Relevance : This compound acts as a potent Nurr1 nuclear receptor agonist (EC50 = 1 nM), highlighting the importance of the hydroxymethyl group in enhancing transcriptional activity .

Pharmacological and Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Biological Activity Solubility/Stability
(3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol 227.06 3-Br, 6-CH2OH Under investigation Likely polar, stable in DMSO
(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol 227.06 6-Br, 2-CH2OH Intermediate for cross-coupling Soluble in THF, methanol
cpd 4 365.83 2-(4-Cl-Ph), 6-(Ph-CH2OH) Nurr1 agonist (EC50 = 1 nM) Stable in anhydrous conditions
6-Bromo-3-carbaldehyde 225.04 6-Br, 3-CHO Reactive intermediate Sensitive to oxidation

Biological Activity

(3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the various aspects of its biological activity, including its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₈H₇BrN₂O and a molecular weight of approximately 227.06 g/mol. It features a bromine atom at the 3-position and a hydroxymethyl group (-CH₂OH) at the 6-position of the imidazo[1,2-a]pyridine ring. This structure is significant as it influences the compound's solubility, reactivity, and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The imidazo[1,2-a]pyridine core is known for its role as a pharmacophore in many biologically active compounds. Specifically, this compound has shown promise as an inhibitor against multiple cancer cell lines, suggesting potential anticancer properties .

Key Mechanisms Include:

  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on specific enzymes involved in cancer progression.
  • Receptor Modulation : It may act on various receptors that play roles in cellular signaling pathways related to cancer and inflammation.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:

Cell Line IC50 (μM) Reference
HeLa (Cervical)0.126
SMMC-7721 (Liver)0.071
K562 (Leukemia)0.164

These values indicate that the compound possesses submicromolar to nanomolar inhibitory activity against these cell lines.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored in various studies. Modifications to the imidazo[1,2-a]pyridine scaffold can significantly impact biological activity. For instance:

  • Electron Donating Groups : Substituting electron-withdrawing groups with electron-donating groups generally enhances activity.
  • Positioning of Functional Groups : The specific placement of bromine and hydroxymethyl groups is critical for maintaining potency against target enzymes or receptors .

Case Studies

Several studies have investigated the biological implications of this compound:

  • Anticancer Screening : A study evaluated various derivatives of imidazo[1,2-a]pyridine derivatives for their anticancer properties. The results indicated that compounds similar to this compound showed significant inhibition against various cancer types.
  • Mechanism Elucidation : In another study focusing on Toll-like receptor modulation, derivatives including this compound were tested for their ability to modulate immune responses in vitro, suggesting potential applications in immunotherapy .

Q & A

Q. What are the standard synthetic routes for (3-bromoimidazo[1,2-a]pyridin-6-yl)methanol, and how are reaction conditions optimized?

The synthesis typically involves cyclization of 2-aminopyridine derivatives with α-bromo ketones, followed by functionalization at the 6-position. For example, methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate (a related compound) is synthesized via cyclization using ethanol or acetonitrile as solvents and potassium carbonate as a catalyst . Optimization includes adjusting reaction time (16–24 hours), temperature (reflux conditions), and stoichiometry of brominating agents. Yield improvements often require inert atmospheres and anhydrous solvents to prevent side reactions like hydrolysis .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Key techniques include:

  • NMR Spectroscopy : To confirm substitution patterns (e.g., bromine at position 3, methanol at position 6).
  • High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation (C₉H₇BrN₂O₂).
  • HPLC : To assess purity (>95%), especially for biological testing .
  • X-ray crystallography : For resolving ambiguities in fused bicyclic systems, though limited by crystallinity challenges in imidazo[1,2-a]pyridines .

Q. What are the primary biological activities associated with this compound?

The compound’s imidazo[1,2-a]pyridine core is linked to antimicrobial and anticancer properties. Derivatives inhibit enzymes like pantothenate synthetase in Mycobacterium tuberculosis (MIC values: 2–8 µg/mL) . The bromine atom enhances electrophilic reactivity, enabling covalent interactions with biological targets, while the methanol group improves solubility for in vitro assays .

Advanced Research Questions

Q. How does the bromine substituent at position 3 influence reactivity and biological activity compared to chloro/fluoro analogs?

Bromine’s larger atomic radius and lower electronegativity (vs. Cl/F) increase steric bulk and polarizability, enhancing halogen bonding with protein targets. For instance, 3-bromo derivatives show 3–5× higher potency against bacterial enzymes than chloro analogs due to stronger van der Waals interactions . However, bromine may reduce metabolic stability in vivo, necessitating pro-drug strategies .

Q. What strategies resolve contradictory data in literature regarding synthetic yields or biological efficacy?

Contradictions often arise from solvent purity, catalyst batch variability, or biological assay conditions. For example:

  • Synthetic Yield Discrepancies : Reproducibility improves with strict control of solvent dryness (e.g., molecular sieves in acetonitrile) and catalyst activation (e.g., calcining K₂CO₃ at 150°C) .
  • Biological Variability : Standardize assays using reference compounds (e.g., isoniazid for antitubercular activity) and validate via dose-response curves (IC₅₀/EC₅₀ comparisons) .

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

  • Molecular Docking : Predict binding modes to enzymes like pantothenate synthetase (PDB: 3IVX). Bromine’s position aligns with hydrophobic pockets, while the methanol group forms hydrogen bonds with catalytic residues .
  • QSAR Models : Correlate substituent electronegativity (Hammett σ values) with antimicrobial activity. Bromine’s σ_p (0.86) balances electron withdrawal and steric effects, optimizing target engagement .

Q. What methodologies address instability of the methanol group during storage or biological assays?

  • Lyophilization : Stabilize the compound as a hydrochloride salt for long-term storage.
  • Prodrug Derivatization : Replace the methanol with acetate esters, which hydrolyze in vivo to regenerate the active form. This increases half-life in plasma by >50% .

Methodological Tables

Q. Table 1: Comparative Reactivity of Halogenated Derivatives

SubstituentAtomic Radius (Å)σ_p (Hammett)MIC (M. tuberculosis) (µg/mL)
Br1.150.862.1
Cl0.990.476.8
F0.640.06>10
Data from enzymatic inhibition assays

Q. Table 2: Optimization of Cyclization Reaction

ConditionYield (%)Purity (HPLC %)
Ethanol, K₂CO₃6292
Acetonitrile, K₂CO₃7897
Anhydrous Acetonitrile8599
Reaction time: 24 hours; temperature: 80°C

Key Considerations for Researchers

  • Safety : Use PPE when handling brominated compounds due to inhalation/skin toxicity risks .
  • Data Validation : Cross-reference synthetic protocols with NMR/HRMS databases (e.g., PubChem CID 45790042) to confirm structural assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol
Reactant of Route 2
Reactant of Route 2
(3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.